molecular formula C9H16N2O4S B13735956 p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate CAS No. 156-48-9

p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate

Cat. No.: B13735956
CAS No.: 156-48-9
M. Wt: 248.30 g/mol
InChI Key: SQXMMYDECLCCPI-UHFFFAOYSA-N
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Description

p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate is a chemical compound known for its unique structure and properties. It is a derivative of hydrazine and phenylethylamine, making it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate typically involves the reaction of p-methylphenylethylamine with hydrazine in the presence of sulfuric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques such as recrystallization and chromatography ensures the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides.

    Reduction: It can be reduced to simpler hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the type of reaction and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted hydrazine derivatives.

Scientific Research Applications

p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic effects and mechanisms of action.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism by which p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate exerts its effects involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, influencing biochemical pathways and cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.

Comparison with Similar Compounds

Similar Compounds

    Phenelzine: A hydrazine derivative used as an antidepressant.

    Hydrazine: A simple hydrazine compound with various industrial applications.

    Phenylethylamine: A compound with stimulant effects and various biological activities.

Uniqueness

p-Methyl-beta-phenylethylhydrazine dihydrogen sulfate is unique due to its specific structure, which combines the properties of hydrazine and phenylethylamine derivatives. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

CAS No.

156-48-9

Molecular Formula

C9H16N2O4S

Molecular Weight

248.30 g/mol

IUPAC Name

hydrogen sulfate;[2-(4-methylphenyl)ethylamino]azanium

InChI

InChI=1S/C9H14N2.H2O4S/c1-8-2-4-9(5-3-8)6-7-11-10;1-5(2,3)4/h2-5,11H,6-7,10H2,1H3;(H2,1,2,3,4)

InChI Key

SQXMMYDECLCCPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCN[NH3+].OS(=O)(=O)[O-]

Origin of Product

United States

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